molecular formula C25H22BF4N B2619931 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide CAS No. 80560-87-8

1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide

Cat. No.: B2619931
CAS No.: 80560-87-8
M. Wt: 423.26
InChI Key: LDLMMKVIRDQWSV-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide is a chemical compound with the molecular formula C26H22BF4N. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a pyridinium ion, substituted with phenyl and methylphenyl groups, and paired with a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide typically involves the following steps:

    Formation of the Pyridinium Ion: The starting material, 2,4-diphenylpyridine, is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the pyridinium ion.

    Anion Exchange: The pyridinium ion is then subjected to an anion exchange reaction with tetrafluoroboric acid (HBF4) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or cyanides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroboranuide
  • 1-(4-Methoxybenzyl)-2,4-diphenylpyridin-1-ium tetrafluoroboranuide
  • 1-(4-Chlorobenzyl)-2,4-diphenylpyridin-1-ium tetrafluoroboranuide

Uniqueness

1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2,4-diphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N.BF4/c1-20-12-14-21(15-13-20)19-26-17-16-24(22-8-4-2-5-9-22)18-25(26)23-10-6-3-7-11-23;2-1(3,4)5/h2-18H,19H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLMMKVIRDQWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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